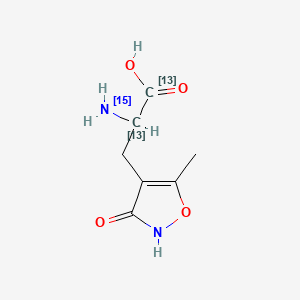
2-(3,3,3-Trifluoro-2-oxopropylidene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3,3-Trifluoro-2-oxopropylidene)hydrazinecarboxamide, also known as TFOPC, is an organic compound that belongs to the hydrazinecarboxamide family. It is a colorless, odorless, and highly volatile liquid with a boiling point of 85°C. TFOPC is widely used in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used to synthesize a variety of other compounds and as a reagent in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Hydrazinecarboxamide derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis. For example, modifications of the isoniazid structure with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives showed in vitro efficacy against M. tuberculosis comparable to that of isoniazid for certain derivatives. Among these, 2-isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazinecarboxamide demonstrated notable anti-TB activity. This suggests that derivatives of hydrazinecarboxamide, including potentially 2-(3,3,3-Trifluoro-2-oxopropylidene)hydrazinecarboxamide, could be explored for their antitubercular properties (Asif, 2014).
Antineoplastic and Carcinogenic Potential
Research on hydrazines and hydrazine-containing natural products has revealed both antineoplastic actions and carcinogenic properties. While some hydrazine derivatives, including hydrazinecarboxamides, have shown antineoplastic actions in animals and to a limited extent in humans, the broader class of hydrazines includes compounds with carcinogenic potential. This dual nature indicates that while there might be therapeutic applications, there is also a significant risk associated with their use, which warrants careful consideration in research involving hydrazinecarboxamide derivatives (Tóth, 1996).
Environmental Degradation of Polyfluoroalkyl Chemicals
In the context of environmental sciences, research has been conducted on the microbial degradation of polyfluoroalkyl chemicals, which often contain perfluoroalkyl and polyfluoroalkyl moieties, resulting in persistent and toxic perfluoroalkyl acids. While the compound is not directly mentioned, the study of its structural relatives in environmental degradation processes highlights the importance of understanding the environmental fate and potential biodegradation pathways of fluorinated compounds, including this compound (Liu & Avendaño, 2013).
Synthesis and Applications in Organic Chemistry
The synthesis of polyfunctional heteroaromatics, including those derived from hydrazinecarboxamide frameworks, is of significant interest in organic chemistry. Discoveries in this field have led to the development of novel rearrangements and the correction of structural assignments for various molecules. This area of research can provide insights into the synthetic potential of this compound and its applicability in the synthesis of complex organic molecules with potential pharmacological activities (Moustafa et al., 2017).
Eigenschaften
IUPAC Name |
[(3,3,3-trifluoro-2-oxopropylidene)amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O2/c5-4(6,7)2(11)1-9-10-3(8)12/h1H,(H3,8,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBHTIZXIUGGEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NNC(=O)N)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














